2-(Butan-2-YL)-4-chloropyrimidine
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Pyrimidine derivatives have been utilized in the development of high-performance sky-blue- and white-emitting OLEDs. For instance, a study by Chang et al. (2013) introduced a new class of heteroleptic Ir(III) metal complexes using pyrimidine chelates, demonstrating their application in OLEDs with significant external quantum, luminance, and power efficiencies. This research underscores the potential of pyrimidine derivatives in advancing OLED technology for better display and lighting solutions (Chang et al., 2013).
Supramolecular Chemistry
In the realm of supramolecular chemistry, pyrimidine derivatives are known for their ability to form strong dimers through quadruple hydrogen bonding. A study by Beijer et al. (1998) demonstrated the strong dimerization of ureidopyrimidinones via quadruple hydrogen bonding, highlighting the utility of pyrimidine derivatives in constructing complex molecular architectures (Beijer et al., 1998).
Medicinal Chemistry
In medicinal chemistry, pyrimidine derivatives have been explored for their potential therapeutic applications. For example, Taslimi et al. (2018) investigated the conversion reactions of pyrimidine‐thiones with nucleophilic reagents, evaluating their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. This study contributes to our understanding of pyrimidine derivatives as potential candidates for drug development (Taslimi et al., 2018).
Material Science
Pyrimidine derivatives also find applications in material science. For instance, the synthesis and characterization of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals by Vyas et al. (2013) shed light on the thermal, spectroscopic, and dielectric properties of pyrimidine-based crystals, indicating their potential use in various technological applications (Vyas et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-butan-2-yl-4-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6(2)8-10-5-4-7(9)11-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSJBHQIUSOCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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